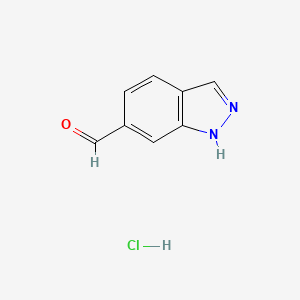

1H-indazole-6-carbaldehyde hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-Indazole-6-carbaldehyde hydrochloride is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The compound’s structure consists of an indazole ring with an aldehyde group at the 6-position and a hydrochloride salt form, which enhances its solubility in water.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1H-Indazole-6-carbaldehyde hydrochloride can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce indazole derivatives . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production of this compound often involves optimized synthetic schemes to ensure high yields and minimal byproducts. Techniques such as reductive cyclization reactions and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines are employed .

Análisis De Reacciones Químicas

Types of Reactions: 1H-Indazole-6-carbaldehyde hydrochloride undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The indazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products Formed:

Oxidation: Formation of 1H-indazole-6-carboxylic acid.

Reduction: Formation of 1H-indazole-6-methanol.

Substitution: Formation of various substituted indazole derivatives.

Aplicaciones Científicas De Investigación

Synthetic Chemistry

1H-Indazole-6-carbaldehyde hydrochloride serves as a versatile building block for synthesizing various indazole derivatives. These derivatives are crucial in the development of pharmaceuticals and agrochemicals due to their diverse biological activities. The compound's unique structure allows for modifications that can enhance the efficacy of synthesized products.

Key Applications:

- Building Block : Used in the synthesis of indazole derivatives for drug development.

- Reactivity : Its aldehyde functional group facilitates various chemical reactions, including condensation and cyclization.

Pharmaceutical Development

The compound is extensively studied for its potential in developing drug candidates, especially for treating cancer and neurological disorders. Its ability to interact with biological targets makes it a promising scaffold for new therapeutic agents.

Case Studies:

- Antitumor Activity : Research has shown that derivatives of 1H-indazole exhibit significant inhibitory effects against various cancer cell lines. For example, a study reported that certain indazole derivatives demonstrated IC50 values as low as 5.15 µM against K562 leukemia cells, indicating strong anticancer potential .

- Mechanism of Action : The antitumor effects are attributed to the inhibition of critical pathways such as the p53/MDM2 pathway and Bcl2 family members, which are involved in cell cycle regulation and apoptosis .

Material Science

In material science, this compound is utilized in developing novel materials such as organic light-emitting diodes (OLEDs). Its unique electronic properties contribute to enhanced performance in these applications.

Researchers utilize this compound to study enzyme interactions and metabolic pathways. Its role as a biochemical probe aids in understanding complex biological systems and developing new therapeutic strategies.

Applications:

- Enzyme Inhibition Studies : Compounds derived from 1H-indazole have been evaluated for their inhibitory effects on various enzymes, including indoleamine 2,3-dioxygenase (IDO1), which plays a role in immune response modulation .

- Metabolic Pathway Analysis : The compound is used to explore metabolic pathways involved in disease processes, contributing to the identification of new drug targets.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material for quantifying related compounds in complex mixtures. Its consistent properties ensure reliability in analytical methods.

Key Uses:

- Calibration Standards : Used to calibrate instruments for accurate measurement of indazole derivatives.

- Quality Control : Ensures the integrity of pharmaceutical formulations containing indazole derivatives.

Mecanismo De Acción

The mechanism of action of 1H-indazole-6-carbaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in the treatment of respiratory diseases .

Comparación Con Compuestos Similares

- 1H-Indazole-3-carbaldehyde

- 2H-Indazole-6-carbaldehyde

- 1H-Indazole-6-carboxylic acid

Comparison: 1H-Indazole-6-carbaldehyde hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility. Compared to other indazole derivatives, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications.

Actividad Biológica

1H-Indazole-6-carbaldehyde hydrochloride is a compound that belongs to the indazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor, antifungal, and anti-inflammatory properties, supported by recent research findings and case studies.

Antitumor Activity

Recent studies have highlighted the potential of indazole derivatives, including this compound, as effective antitumor agents.

- Mechanism of Action : The compound acts as an inhibitor of various kinases involved in tumor growth. For instance, derivatives have shown significant inhibition against Polo-like kinase 4 (PLK4) with nanomolar IC50 values, indicating strong potential for cancer therapy .

-

Case Studies :

- In a study by Paul et al., compounds derived from 1H-indazole exhibited effective inhibition of tumor growth in mouse models, particularly in colon cancer .

- Another study reported that certain indazole derivatives demonstrated potent activity against pan-Pim kinases, which are critical in cancer cell survival and proliferation .

| Compound | Target Kinase | IC50 (nM) | Effect |

|---|---|---|---|

| CFI-400945 | PLK4 | <10 | Tumor growth inhibition |

| Compound 82a | Pim-1 | 0.4 | Strong cellular potency |

Antifungal Activity

The antifungal properties of indazole derivatives have also been investigated, particularly against Candida species.

- Broad-Spectrum Efficacy : A series of 3-phenyl-1H-indazole compounds showed promising antifungal activity against Candida albicans and Candida glabrata, including strains resistant to conventional treatments like miconazole .

- Research Findings :

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 10g | C. albicans | 100 µM |

| 2b | C. glabrata | 100 µM (susceptible) |

Anti-inflammatory Activity

Indazoles, including this compound, have shown anti-inflammatory effects that could be beneficial in treating chronic inflammatory diseases.

- Mechanism : The compound has been linked to the inhibition of NF-κB/AP-1 signaling pathways, which are crucial in mediating inflammatory responses .

- Research Evidence :

| Compound | Target Pathway | IC50 (µM) |

|---|---|---|

| Indazole Derivative | NF-κB/AP-1 | <50 |

Structure-Activity Relationship (SAR)

The biological activity of indazoles is significantly influenced by their structural features. Research indicates that substituents at specific positions on the indazole ring play a crucial role in enhancing their potency against various biological targets.

Propiedades

IUPAC Name |

1H-indazole-6-carbaldehyde;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O.ClH/c11-5-6-1-2-7-4-9-10-8(7)3-6;/h1-5H,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOPUVJWGXYFAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)NN=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.